molecular formula C7H14ClNO2 B3087974 6-Methylpiperidine-2-carboxylic acid hydrochloride CAS No. 117928-49-1

6-Methylpiperidine-2-carboxylic acid hydrochloride

Cat. No. B3087974
CAS RN: 117928-49-1
M. Wt: 179.64
InChI Key: ULNCJZLBMVNKCG-UHFFFAOYSA-N
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Description

6-Methylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 . It is a solid substance and is used as a heterocyclic building block in chemical synthesis .


Molecular Structure Analysis

The InChI code for 6-Methylpiperidine-2-carboxylic acid hydrochloride is 1S/C7H13NO2.ClH/c1-5-3-2-4-6 (8-5)7 (9)10;/h5-6,8H,2-4H2,1H3, (H,9,10);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

6-Methylpiperidine-2-carboxylic acid hydrochloride has a molecular weight of 179.65 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

  • Mannich Bases Synthesis : Research has highlighted the use of related piperidine compounds in the synthesis of various Mannich bases, demonstrating their utility in creating water-soluble compounds potentially useful in further chemical transformations (Sun, 1962).
  • Electrocatalytic Carboxylation : A study explored the electrocatalytic carboxylation of related compounds with CO2 in ionic liquids, showcasing a method to synthesize carboxylic acids, which could be extended to the synthesis of 6-Methylpiperidine-2-carboxylic acid derivatives (Feng et al., 2010).

Biochemical and Pharmacological Applications

  • Spin-Labeled Amino Acids for Biochemistry : The compound has been noted for its potential as a precursor in the synthesis of spin-labeled amino acids, offering valuable tools for material science and biochemical studies, particularly in peptides and as probes in electron spin resonance spectroscopy (Toniolo et al., 1998).
  • Antioxidant Potential in Biomedical Studies : Derivatives of related compounds have been synthesized to exhibit antioxidant potential, indicating their potential application in biomedical studies, particularly using magnetic resonance imaging (MRI) for detecting oxidative stress in biological systems (Yushkova et al., 2013).

Material Science

  • Electron Spin Resonance Probes : The role of similar compounds in creating effective β-turn and 310/α-helix inducers in peptides, along with their application as relatively rigid electron spin resonance probes, underscores their significance in material science (Toniolo et al., 1998).

Molecular and Structural Analysis

  • Conformational Analysis : Studies on related piperidine betaine hydrochlorides offer insights into the effects of electrostatic attraction on molecular structures and rotational barriers, providing a foundation for understanding the physical and chemical properties of 6-Methylpiperidine-2-carboxylic acid hydrochloride derivatives (Szafran et al., 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P280, P305+P351+P338, which means protective gloves/eye protection should be worn, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-methylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-3-2-4-6(8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNCJZLBMVNKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpiperidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylpiperidine-2-carboxylic acid hydrochloride
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6-Methylpiperidine-2-carboxylic acid hydrochloride
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6-Methylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 4
6-Methylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 5
6-Methylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 6
6-Methylpiperidine-2-carboxylic acid hydrochloride

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